N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S3/c1-25(21,22)18-8-7-17(15(18)20)14(19)16-6-4-12-2-3-13(24-12)11-5-9-23-10-11/h2-3,5,9-10H,4,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZUEWAZLEXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Route A
Starting Materials: 5-ethyl-2,3'-bithiophen-5-ylamine, methylsulfonyl chloride, and 2-oxoimidazolidine-1-carboxylic acid.
Reaction Conditions:
Step 1: The amine group of 5-ethyl-2,3'-bithiophen-5-ylamine reacts with methylsulfonyl chloride in the presence of a base like triethylamine to form an intermediate sulfonamide.
Step 2: The intermediate is then coupled with 2-oxoimidazolidine-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine).
Industrial production methods typically scale up these laboratory reactions with optimizations in reagents' quantities and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidation when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction
The compound can be reduced using mild reducing agents like sodium borohydride, potentially leading to the cleavage of the sulfonyl group.
Substitution
Substitution reactions occur, especially at the sulfonamide group, with reagents such as halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride.
Substitution Reagents: : Halides in the presence of bases like potassium carbonate or triethylamine.
Major Products Formed
Oxidation results in sulfone derivatives.
Reduction might yield desulfonated products.
Substitution reactions produce substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide finds applications in multiple scientific fields:
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology and Medicine
Investigated for its potential as a pharmacologically active agent, showing promise in antimicrobial and anti-inflammatory studies.
Being explored for drug delivery systems due to its stability and reactivity.
Industry
Utilized in the manufacture of advanced materials such as polymers and coatings.
Acts as a catalyst or catalyst precursor in industrial chemical processes.
Mechanism of Action
The mechanism by which N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is rooted in its ability to interact with molecular targets through its sulfonamide and imidazolidinone functional groups.
Molecular Targets and Pathways
Binding Sites: : The compound binds to enzymes and receptors through hydrogen bonding and hydrophobic interactions.
Pathways: : Modulates biochemical pathways involved in inflammation and microbial growth, possibly through the inhibition of key enzymes or receptor antagonism.
Comparison with Similar Compounds
When comparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide to other similar compounds, its uniqueness lies in the combined presence of the bithiophene and imidazolidinone moieties, which confer distinctive reactivity and biological activity.
Similar Compounds
N-(2-(Thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Similar structure with thiophene instead of bithiophene.
N-(2-(Phenyl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Benzene ring in place of the bithiophene moiety.
N-(2-(Furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Furan ring instead of bithiophene.
These compounds, while structurally similar, do not exhibit the same level of reactivity or biological activity as this compound, highlighting its unique profile.
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Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, identified by its CAS number 2034547-92-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₄S₃ |
| Molecular Weight | 399.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to inhibit certain enzymes involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that it may act on pathways related to the Epidermal Growth Factor Receptor (EGFR) , which is crucial in many cancers.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent . In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, LoVo
- Activity : The compound demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. Modifications in the bithiophene moiety and the imidazolidine core have been explored to enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Variations in bithiophene substituents | Altered binding affinity to EGFR |
| Changes in methylsulfonyl group | Impact on solubility and bioavailability |
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of the compound against several human cancer cell lines. The results indicated that modifications to the bithiophene structure significantly enhanced the compound's cytotoxicity.
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through molecular docking simulations. It was found that this compound binds effectively to the active site of EGFR, leading to downstream effects that inhibit tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
